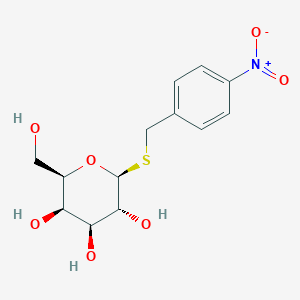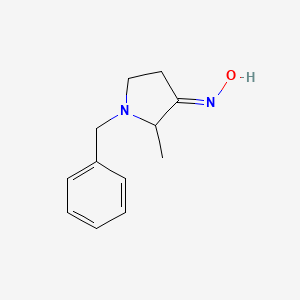
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is a pyrrolidine derivative characterized by the presence of a benzyl group, a hydroxyimino group, and a methyl group attached to the pyrrolidine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine typically involves the reaction of 1-benzyl-2-methylpyrrolidin-3-one with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine can be compared with similar compounds such as:
1-Benzyl-2-methylpyrrolidin-3-one: This compound lacks the hydroxyimino group, which may result in different chemical reactivity and biological activity.
1-Benzyl-3-hydroxyimino-2-ethylpyrrolidine: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.
1-Benzyl-3-hydroxyimino-2-phenylpyrrolidine: The substitution of a phenyl group can significantly alter the compound’s interactions with biological targets.
Propriétés
IUPAC Name |
(NE)-N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRREXPAUULFK-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NO)CCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C(=N/O)/CCN1CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
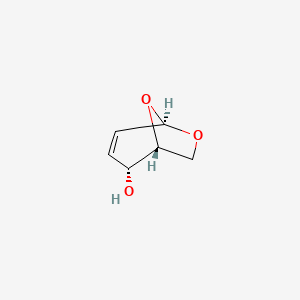

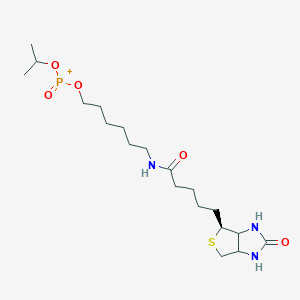
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
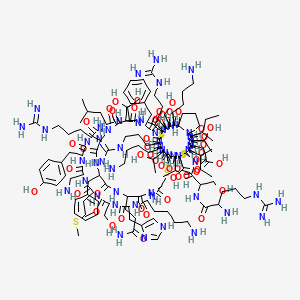
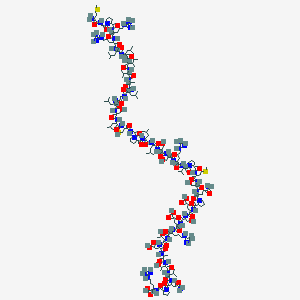



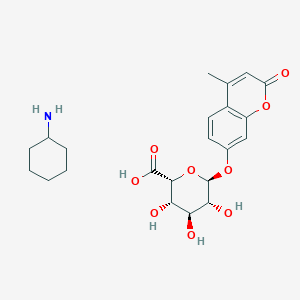
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine](/img/structure/B1140082.png)
